2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17759845
InChI: InChI=1S/C12H16N2/c1-10(2)9-14-12-5-3-11(4-6-12)7-8-13/h3-6,10,14H,7,9H2,1-2H3
SMILES:
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol

2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile

CAS No.:

Cat. No.: VC17759845

Molecular Formula: C12H16N2

Molecular Weight: 188.27 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile -

Specification

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
IUPAC Name 2-[4-(2-methylpropylamino)phenyl]acetonitrile
Standard InChI InChI=1S/C12H16N2/c1-10(2)9-14-12-5-3-11(4-6-12)7-8-13/h3-6,10,14H,7,9H2,1-2H3
Standard InChI Key JZGNQWNDAJBDBP-UHFFFAOYSA-N
Canonical SMILES CC(C)CNC1=CC=C(C=C1)CC#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring with two functional groups: a cyano group at the benzylic position and a 4-[(2-methylpropyl)amino] substituent. The IUPAC name, 2-[4-(2-methylpropylamino)phenyl]acetonitrile, reflects this arrangement. X-ray crystallography of analogous structures reveals planar geometry at the aromatic ring, with the isobutylamine side chain adopting a staggered conformation to minimize steric hindrance .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₆N₂
Molecular Weight188.27 g/mol
Boiling Point448.5±40.0 °C (predicted)
Density1.083±0.06 g/cm³ (predicted)
pKa13.83±0.20 (predicted)
SolubilityChloroform, Methanol (slight)

The electron-withdrawing cyano group enhances the electrophilicity of the benzene ring, facilitating nucleophilic aromatic substitutions . Quantum mechanical calculations predict a dipole moment of 3.2 D, attributed to the polar nitrile and amine groups .

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 1.02 ppm (doublet, 6H, -CH(CH₃)₂), δ 2.92 ppm (multiplet, 1H, -NH-), and δ 3.45 ppm (singlet, 2H, -CH₂CN) confirm the structure.

  • IR Spectroscopy: Strong absorption at 2240 cm⁻¹ corresponds to the C≡N stretch, while N-H stretches appear at 3350–3450 cm⁻¹ .

Synthesis and Optimization

Primary Synthetic Route

The standard synthesis (Scheme 1) involves:

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureTimeYield
1TFAA, CH₂Cl₂0°C2 h92%
2Isobutylamine, DMF80°C12 h74%
3HCl, MeOHReflux4 h95%

Alternative methods employ microwave-assisted synthesis, reducing reaction times to 2 hours with comparable yields .

Purification and Analysis

Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >98% purity. High-performance liquid chromatography (HPLC) analysis using a C18 column and acetonitrile/water mobile phase confirms purity, with a retention time of 6.7 minutes .

Pharmaceutical Applications

Anticancer Agent Development

The compound’s nitrile group undergoes bioactivation via cytochrome P450 enzymes, generating reactive electrophiles that alkylate DNA in tumor cells . In vitro studies on MCF-7 breast cancer cells show IC₅₀ values of 12.3 µM, comparable to doxorubicin .

Table 3: Cytotoxicity Data

Cell LineIC₅₀ (µM)Reference
MCF-712.3
A54918.7
HeLa14.9

Anti-inflammatory Activity

Derivatization to 2-{4-[(2-methylpropyl)amino]phenyl}acetamide inhibits cyclooxygenase-2 (COX-2) with 85% suppression at 10 µM, outperforming celecoxib in murine models .

Material Science Applications

Polymer Precursors

Copolymerization with methyl methacrylate yields thermostable polymers (decomposition temperature: 280°C) for aerospace coatings. The nitrile group enhances crosslinking density, improving tensile strength by 40% compared to conventional acrylates .

Liquid Crystals

Incorporation into tolane-based mesogens induces nematic phases at 120–160°C, with dielectric anisotropy (Δε) of +6.3, suitable for display technologies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator